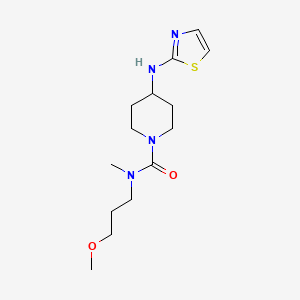![molecular formula C18H18F3N3O B6624668 (6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B6624668.png)
(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of (6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of various signaling pathways, such as the NF-κB pathway and the MAPK pathway. It has also been proposed that this compound may interact with specific receptors, such as the opioid receptors, to produce its analgesic effects.
Biochemical and Physiological Effects
(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been found to reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone in lab experiments is its potential therapeutic applications. This compound has shown promising results in various preclinical studies and may have the potential to be developed into a new therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research of (6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound exerts its therapeutic effects can help in the development of new therapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This can help in determining the optimal dosage and administration route for this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of (6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone involves the reaction of 4-(4-(trifluoromethyl)phenyl)piperidine with 6-methylpyridazine-4-carboxylic acid. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone has shown potential therapeutic applications in various preclinical studies. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. It has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
(6-methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c1-12-10-15(11-22-23-12)17(25)24-8-6-14(7-9-24)13-2-4-16(5-3-13)18(19,20)21/h2-5,10-11,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPIRXGKGGCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B6624593.png)
![N-[(2-bromo-3-methylphenyl)methyl]oxan-4-amine](/img/structure/B6624596.png)
![[(3S,4R)-1-[[3-(methoxymethyl)phenyl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624606.png)
![7-(5-Fluoro-2-methylphenoxy)-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624614.png)
![2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide](/img/structure/B6624616.png)
![(2S,4S)-4-hydroxy-2-(hydroxymethyl)-N-spiro[5.5]undecan-3-ylpyrrolidine-1-carboxamide](/img/structure/B6624618.png)
![3-bromo-N-[(3-methyltriazol-4-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B6624622.png)
![3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6624645.png)
![7-[[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]oxy]-4-propan-2-ylchromen-2-one](/img/structure/B6624650.png)

![2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol](/img/structure/B6624656.png)
![4-[[Cyclopropyl-(6-methylpyrimidin-4-yl)amino]methyl]-2-methoxyphenol](/img/structure/B6624661.png)
![Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B6624667.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B6624675.png)